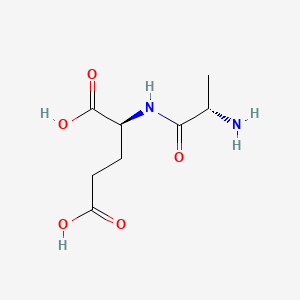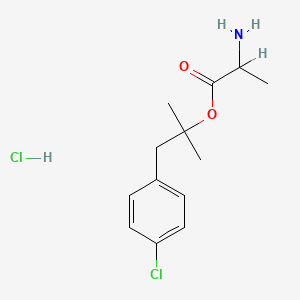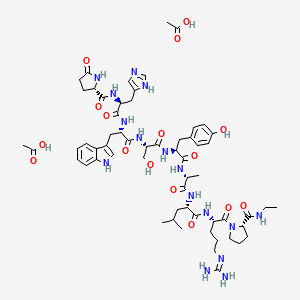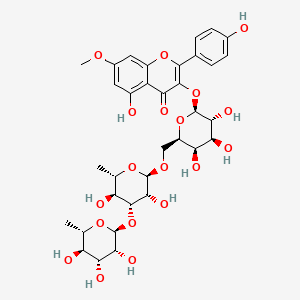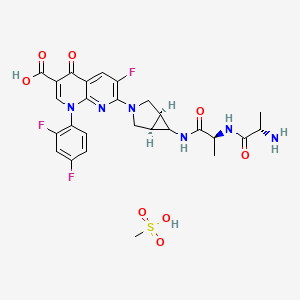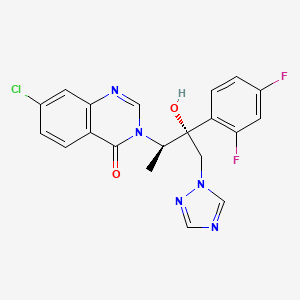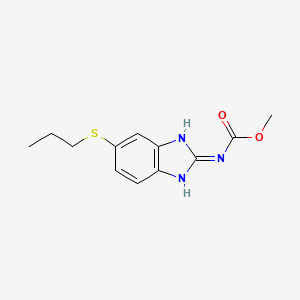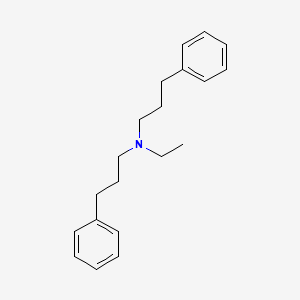
阿维林
描述
阿维林是一种平滑肌松弛剂,主要用于治疗功能性胃肠道疾病,如肠易激综合征和憩室病。它还用于缓解由子宫肌肉痉挛引起的痛经。 阿维林直接作用于肠道和子宫的平滑肌,使其放松,从而减轻腹痛、腹胀和痉挛等症状 .
科学研究应用
作用机制
阿维林直接作用于肠道和子宫的平滑肌,使其放松。它是一种5HT1A拮抗剂,能降低直肠过敏性,防止肌肉痉挛。 通过靶向5-羟色胺受体,阿维林减轻与肠易激综合征和憩室病相关的症状 。 此外,阿维林已被证明通过靶向NF-κB途径中的Src来减少炎症反应 .
生化分析
Biochemical Properties
Alverine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the 5HT1A receptor, where it acts as an antagonist. This interaction reduces rectal hypersensitivity and prevents muscle spasms in the gut . Additionally, Alverine has been shown to increase the cytotoxic effects of the proteasome inhibitor MG132 on breast cancer cells, indicating its potential role in cancer therapy .
Cellular Effects
Alverine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce the production of nitric oxide (NO) in RAW264.7 cells activated by lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly (I:C)). Alverine also inhibits the mRNA expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-α (TNF-α) in a dose-dependent manner . These effects suggest that Alverine can modulate inflammatory responses and cellular metabolism.
Molecular Mechanism
At the molecular level, Alverine exerts its effects through several mechanisms. It acts directly on the smooth muscle in the gut, causing relaxation by antagonizing the 5HT1A receptor . Additionally, Alverine targets the Src protein in the NF-κB pathway, reducing the phosphorylation of NF-κB subunits and upstream signaling molecules such as p65, p50, AKT, IκBα, and Src . This inhibition of the NF-κB pathway contributes to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alverine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Alverine and its metabolites, including 4-hydroxy alverine and N-desethyl alverine, have been shown to be stable in plasma for up to 6 hours at room temperature and up to 3.5 weeks below −20°C . These findings indicate that Alverine maintains its efficacy over extended periods, making it suitable for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of Alverine vary with different dosages in animal models. In experimental mouse models of anxiety, Alverine citrate demonstrated anxiolytic-like effects at higher doses (15–20 mg/kg), while lower doses (5 mg/kg) had no significant impact . Additionally, very high doses of Alverine can produce hypotension and atropine-like toxic effects, with fatalities reported in cases of overdose . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Alverine undergoes metabolic conversion to its primary active metabolite, 4-hydroxy alverine, which is further converted to secondary metabolites such as 4-hydroxy alverine glucuronide and N-desethyl alverine . These metabolites are primarily eliminated through renal secretion, indicating high renal clearance . The metabolic pathways of Alverine involve hydroxylation and glucuronidation, which play crucial roles in its pharmacokinetics and therapeutic efficacy.
Transport and Distribution
Alverine is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and converted to its active metabolites, which are then distributed throughout the body. The high renal clearance of Alverine and its metabolites suggests active renal secretion as the primary route of elimination . This efficient transport and distribution contribute to its rapid onset of action and therapeutic effectiveness.
Subcellular Localization
The subcellular localization of Alverine and its metabolites is essential for understanding their activity and function. Alverine is known to target specific cellular compartments, including the smooth muscle cells in the gut and uterus . The presence of targeting signals and post-translational modifications may direct Alverine to these specific compartments, enhancing its therapeutic effects.
准备方法
合成路线和反应条件: 阿维林可以通过几种方法合成。一种常见的方法是,在碱性体系中使3-苯基卤代丙烷与乙胺盐酸盐反应,生成二苯基丙基乙胺。 然后用柠檬酸精制这种中间体,得到柠檬酸阿维林 。另一种方法是使苯丙醇溴化,制备3-苯基溴代丙烷,然后与乙胺溶液反应,生成乙胺苯丙胺。 该化合物在碱性条件下进一步与3-苯基溴代丙烷反应,生成二苯基丙基乙胺,最后与柠檬酸反应生成柠檬酸阿维林 .
工业生产方法: 柠檬酸阿维林的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 该过程采用易得的原料,反应步骤少,条件温和,产率高,使其成为一种适合工业化的环保合成路线 .
化学反应分析
反应类型: 阿维林会发生各种化学反应,包括:
取代反应: 涉及用另一个官能团取代一个官能团。
还原反应: 涉及获得电子或氧化态降低。
氧化反应: 涉及失去电子或氧化态升高。
常用试剂和条件:
取代反应: 通常涉及卤代化合物和亲核试剂,在碱性条件下进行。
还原反应: 通常使用肼或硼氢化钠等还原剂。
氧化反应: 通常使用高锰酸钾或过氧化氢等氧化剂。
相似化合物的比较
类似化合物:
罂粟碱: 另一种用于治疗类似疾病的平滑肌松弛剂。
二环己胺: 一种抗痉挛药和抗胆碱能药,用于治疗肠易激综合征。
阿维林的独特性: 阿维林在其作为平滑肌松弛剂和5HT1A拮抗剂的双重作用中是独特的。 这种双重机制使其能够有效地减少肌肉痉挛和直肠过敏性,使其特别适合治疗肠易激综合征和憩室病 .
属性
IUPAC Name |
N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20/h3-8,11-14H,2,9-10,15-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFXAOWNKLFJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5560-59-8 (citrate), 5982-87-6 (hydrochloride) | |
| Record name | Alverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048557 | |
| Record name | Alverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alverine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
165-168 °C @ 0.3 MM HG | |
| Record name | Alverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01616 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALVERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SIRUP; SOL IN WATER /HYDROCHLORIDE/, FREELY SOL IN WATER; CRYSTALS /CITRATE/, SLIGHTLY SOL IN CHLOROFORM; SOL IN DIL ACIDS; SPARINGLY SOL IN ALC; VERY SLIGHTLY SOL IN ETHER; SWEET ODOR & SLIGHTLY BITTER TASTE /CITRATE/, 9.60e-04 g/L | |
| Record name | ALVERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Alverine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
LIQUID | |
CAS No. |
150-59-4 | |
| Record name | Alverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01616 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46TIR1560O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALVERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Alverine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Alverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01616 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Alverine Citrate?
A1: Alverine Citrate is a spasmolytic drug that primarily acts by antagonizing the serotonin 5-HT1A receptor subtype. [, ] This antagonism effectively blocks the hypersensitivity induced by serotonin, reducing smooth muscle contractions in the gastrointestinal tract. [, ] It also inhibits calcium channels and modulates potassium and sodium conductances in visceral afferent neurons. []
Q2: How does Alverine Citrate's antagonism of 5-HT1A receptors translate to its therapeutic effect in conditions like Irritable Bowel Syndrome (IBS)?
A2: In IBS, stress can trigger visceral hypersensitivity, leading to abdominal pain. [] Alverine Citrate's antagonism of 5-HT1A receptors counteracts the serotonin-induced hypersensitivity and reduces the exaggerated response to stimuli, thus alleviating abdominal pain. [, ]
Q3: Does Alverine Citrate exhibit any anti-inflammatory properties?
A3: Research suggests that Alverine Citrate demonstrates anti-inflammatory effects by targeting Src kinase in the NF-κB pathway. [] This action inhibits the production of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and tumor necrosis factor-α (TNF-α). []
Q4: What is the molecular formula and weight of Alverine?
A4: Alverine's molecular formula is C20H27N, and its molecular weight is 281.44 g/mol.
Q5: Are there any spectroscopic data available for Alverine Citrate characterization?
A5: While the provided abstracts don't delve into detailed spectroscopic data, researchers utilize various techniques like Infrared (IR) spectroscopy to quantify Alverine Citrate in both bulk form and pharmaceutical formulations. [, ] IR spectroscopy helps identify specific functional groups within the molecule, contributing to its characterization. []
Q6: What is known about the stability of Alverine Citrate?
A6: Alverine Citrate can be susceptible to degradation under various conditions. Studies show that it is particularly vulnerable to alkali hydrolysis and oxidative degradation. [] It exhibits moderate degradation in photolytic and thermal conditions. []
Q7: How is Alverine Citrate's stability addressed in pharmaceutical formulations?
A7: Formulation strategies are employed to enhance Alverine Citrate's stability, solubility, and bioavailability. [] Researchers develop self-nanoemulsifying drug delivery systems (SNEDDS) to improve solubility and dissolution rates, ultimately enhancing its therapeutic effectiveness. []
Q8: What are the key pharmacokinetic parameters of Alverine Citrate?
A8: Alverine Citrate displays high pharmacokinetic variability. [] After oral administration, it undergoes extensive metabolism, primarily via hydroxylation to its active metabolite, 4-hydroxy Alverine. [, ] Notably, 4-hydroxy Alverine, both free and conjugated, constitutes a significant portion (94%) of the circulating Alverine-related moieties, while parent Alverine accounts for only 3%. []
Q9: Are there specific analytical methods employed to study Alverine Citrate's pharmacokinetic profile?
A9: Researchers utilize highly sensitive and validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of Alverine and its metabolites in human plasma. [, ] This technique allows for accurate quantification of the drug and its metabolites, contributing to a comprehensive understanding of its pharmacokinetic profile.
Q10: What are the primary therapeutic applications of Alverine Citrate?
A10: Alverine Citrate is commonly prescribed for conditions involving gastrointestinal spasms and pain, including irritable bowel syndrome (IBS), painful diverticular disease of the colon, and primary dysmenorrhea. [, , ]
Q11: Is there evidence supporting the efficacy of Alverine Citrate in treating IBS?
A11: Clinical studies demonstrate that Alverine Citrate, especially in combination with Simethicone, provides significant relief from IBS symptoms, particularly abdominal pain and discomfort. [, , , ] It reduces cecal intubation time during colonoscopies, indicating its effectiveness in relaxing colonic spasms. []
Q12: Are there any other potential applications for Alverine Citrate beyond gastrointestinal disorders?
A12: Emerging research suggests that Alverine Citrate might hold promise in treating skin conditions. Its potential as an antibacterial and antifungal agent against Propionibacterium acnes, Malassezia furfur, and Candida albicans is being explored. [, ]
Q13: Are there any known drug interactions associated with Alverine Citrate?
A13: The provided research abstracts do not provide detailed information on specific drug interactions associated with Alverine Citrate.
Q14: What drug delivery strategies are employed to improve the therapeutic efficacy of Alverine Citrate?
A15: Researchers are exploring innovative drug delivery systems, such as chitosan-based mucoadhesive microspheres, for rectal delivery of Alverine Citrate. [] This approach aims to enhance drug retention at the target site, potentially improving its effectiveness in treating conditions like IBS. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




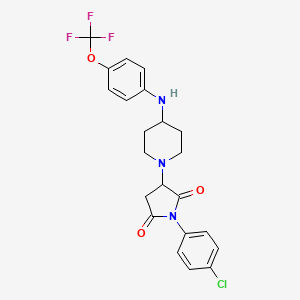
![N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine](/img/structure/B1665675.png)
![benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate](/img/structure/B1665677.png)
